Molecular Mass Shift Enables Baseline-Resolved Mass Spectrometric Discrimination from Endogenous Analyte
(Rac)-Hydroxycotinine-d3 produces a precursor ion mass of m/z 196.2 [M+H]⁺ compared with m/z 193.1 [M+H]⁺ for unlabeled trans-3′-hydroxycotinine, establishing a +3 Da mass shift . This 3-Da differential exceeds the isotopic envelope of endogenous analyte, enabling distinct multiple reaction monitoring (MRM) transitions without signal cross-contamination between internal standard and analyte channels. By contrast, a single-deuterium (+1 Da) or double-deuterium (+2 Da) substitution would produce mass shifts that partially overlap with the natural ¹³C isotopic distribution of the unlabeled analyte (approximately 1.1% per carbon atom, with C10 skeleton contributing ~11% M+1 abundance), introducing systematic positive bias in analyte quantitation [1].
| Evidence Dimension | Precursor ion [M+H]⁺ in positive electrospray ionization |
|---|---|
| Target Compound Data | m/z 196.2 |
| Comparator Or Baseline | Unlabeled trans-3′-hydroxycotinine: m/z 193.1 |
| Quantified Difference | +3 Da mass shift |
| Conditions | Calculated from molecular formula C10H9D3N2O2 (MW 195.23) vs C10H12N2O2 (MW 192.21); positive ESI mode |
Why This Matters
A +3 Da mass shift ensures the internal standard MRM channel is free from isotopic carryover interference, which is a prerequisite for achieving sub-ng/mL lower limits of quantitation in clinical biomarker assays.
- [1] PubChem. 3'-Hydroxycotinine, trans- (CID 107963). Molecular Formula C10H12N2O2; MW 192.21. View Source
